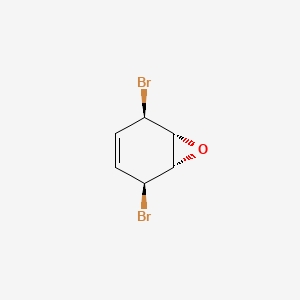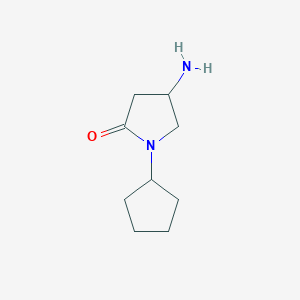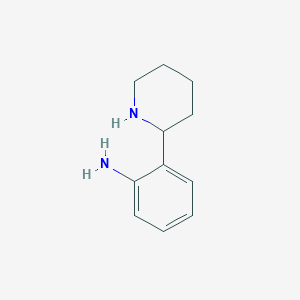
cis-Cyclohexa-1,4-diene oxide dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)propanoic acid is a synthetic organic compound that belongs to the class of phenoxybutanoic acids This compound is characterized by the presence of a dichlorophenoxy group, an indole ring, and a butanamido linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)propanoic acid typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with butyric acid or its derivatives under acidic or basic conditions to form the dichlorophenoxybutanoic acid intermediate.
Amidation Reaction: The dichlorophenoxybutanoic acid intermediate is then reacted with an appropriate amine, such as indole-3-ylamine, under dehydrating conditions to form the amide linkage.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer of the compound. This can be achieved using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of (S)-2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated systems are often employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides in appropriate solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated, aminated, or alkylated derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.
Receptor Interaction: Modulating receptor activity, affecting signal transduction pathways and cellular responses.
Pathway Involvement: Participating in biochemical pathways related to inflammation, cell proliferation, or microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(2,4-Dichlorophenoxy)butanoic acid: Lacks the indole ring, resulting in different biological activities.
3-(1H-indol-3-yl)propanoic acid: Lacks the dichlorophenoxybutanamido group, leading to distinct chemical properties and applications.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a simpler structure and different mode of action.
Uniqueness
(S)-2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)propanoic acid is unique due to its combination of a dichlorophenoxy group, an indole ring, and a butanamido linkage
Propiedades
Número CAS |
39573-55-2 |
|---|---|
Fórmula molecular |
C6H6Br2O |
Peso molecular |
253.92 g/mol |
Nombre IUPAC |
(1R,2R,5S,6S)-2,5-dibromo-7-oxabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C6H6Br2O/c7-3-1-2-4(8)6-5(3)9-6/h1-6H/t3-,4+,5+,6- |
Clave InChI |
GURHZMLRKGTKKO-GUCUJZIJSA-N |
SMILES isomérico |
C1=C[C@@H]([C@@H]2[C@H]([C@@H]1Br)O2)Br |
SMILES canónico |
C1=CC(C2C(C1Br)O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B12114076.png)
![5-[1-(4-Nitro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12114084.png)
![Methyl 3'-chloro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12114091.png)




![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-methylbenzamide](/img/structure/B12114110.png)
![(2S)-2-Amino-N-[(1S)-1-carbamoyl-2-phenylethyl]-3-methylbutanamide hydrochloride](/img/structure/B12114111.png)
![3-[(4-Methylphenyl)amino]propanehydrazide](/img/structure/B12114142.png)
